Pyranine

Catalog No.
S525172
CAS No.
6358-69-6
M.F
C16H10NaO10S3
M. Wt
481.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyranine

CAS Number

6358-69-6

Product Name

Pyranine

IUPAC Name

trisodium;8-hydroxypyrene-1,3,6-trisulfonate

Molecular Formula

C16H10NaO10S3

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C16H10O10S3.Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26);

InChI Key

HFFQFXKVTMRKGH-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

1-hydroxypyrene-3,6,8-trisulfonic acid, 8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt, 8-hydroxypyrene-1,3,6-trisulfonate, 8-hydroxypyrene-1,3,6-trisulfonic acid, C.I. 59040, CI 59040, D and C Green No. 8, D and C Green No. 8 free acid, D.C. Green No. 8, Green 8, pyranine, pyranine free acid

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Pyranine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Intracellular pH Measurement

Pyranine is a versatile tool for measuring intracellular pH (acidity) in living cells. It exhibits a pH-dependent change in its fluorescence properties. At lower pH (more acidic), pyranine emits light at a shorter wavelength (blue), while at higher pH (more basic), its emission shifts to a longer wavelength (green). This property allows researchers to monitor changes in intracellular pH in real-time using fluorescence microscopy techniques [].

  • Biocompatibility: Pyranine is relatively non-toxic to cells, making it suitable for studying live organisms [].
  • Calibration: Pyranine requires careful calibration within the specific cellular environment to ensure accurate pH readings.
  • Interference: Other cellular components can sometimes interfere with the fluorescence signal of pyranine, requiring proper controls.

Flow Analysis

Pyranine's fluorescent properties make it useful for flow cytometry, a technique used to analyze and sort individual cells based on their physical and chemical characteristics. By labeling cells with pyranine, researchers can distinguish different cell populations or track cellular processes involving changes in pH [].

Pyranine, also known as 8-hydroxypyrene-1,3,6-trisulfonic acid, is a water-soluble fluorescent dye that belongs to the family of arylsulfonates. It is characterized by its strong fluorescence properties, which are highly sensitive to changes in pH. Pyranine appears as a yellow-green compound and is commonly used in various applications including biological staining, optical detection, and as a pH indicator. Its fluorescence is particularly notable in physiological pH ranges, making it an essential tool in biochemical and biophysical research .

, particularly related to its acid-base properties. The primary reaction involves the equilibrium between its protonated form (ROH) and its deprotonated form (RO⁻), which occurs in response to changes in pH:

ROHRO+H+\text{ROH}\rightleftharpoons \text{RO}^-+\text{H}^+

In the excited state, pyranine exhibits a fast excited-state proton transfer (ESPT) process, which has been studied using time-resolved fluorescence techniques. This reaction can occur on a timescale of approximately 110 picoseconds and is influenced by the solvent environment . The dynamics of this proton transfer are crucial for understanding its behavior as a fluorescent probe.

Pyranine's biological activity is primarily linked to its role as a pH-sensitive fluorescent indicator. It is widely used in cellular studies to monitor intracellular pH changes due to its ability to provide real-time fluorescence readouts. The compound's pKa values vary depending on the medium, typically reported around 7.3 but influenced by factors such as ionic strength and the presence of other solutes . This variability can lead to artifacts in pH measurement if not properly accounted for.

Pyranine can be synthesized through a straightforward chemical reaction involving pyrenetetrasulfonic acid and sodium hydroxide. The synthesis typically occurs under reflux conditions, where the neutralization leads to the formation of the trisodium salt of pyranine. Upon cooling and adding sodium chloride to the solution, pyranine crystallizes out as yellow needles .

Pyranine has a wide range of applications due to its fluorescent properties:

  • Biological Staining: Used for staining cells and tissues in microscopy.
  • pH Indicator: Commonly employed in biochemical assays to monitor pH levels.
  • Optical Detection: Utilized in various optical sensors for detecting changes in environmental conditions.
  • Highlighters: Found in highlighter pens, where it provides bright yellow-green fluorescence under UV light .

Studies on pyranine have shown that its interactions with other molecules can significantly affect its fluorescence properties. For instance, the presence of salts can alter its apparent pKa value, leading to discrepancies in pH measurements. Additionally, pyranine interacts with various biological molecules, influencing its utility as a probe in complex biological systems . Research has also focused on its excited-state dynamics and how these affect its reactivity with other compounds during fluorescence measurements .

Pyranine shares similarities with several other fluorescent dyes and indicators. Here are some notable compounds:

Compound NameStructure TypeUnique Features
FluoresceinAryl derivativeStrong green fluorescence; used extensively in microscopy and flow cytometry.
Rhodamine BXanthene derivativeExhibits high fluorescence quantum yield; often used in biological imaging.
5-CarboxyfluoresceinCarboxylated fluoresceinUseful for labeling proteins; sensitive to environmental conditions.
2-AminopyridineAmino derivativeUsed for sensing applications; shows different reactivity compared to pyranine.

Pyranine's uniqueness lies in its specific sensitivity to pH changes within physiological ranges and its rapid excited-state proton transfer dynamics, which distinguish it from other fluorescent probes that may not exhibit such pronounced pH-dependent behavior or fast kinetics .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

480.93337931 g/mol

Monoisotopic Mass

480.93337931 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I2W85YOX9L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2191 of 2273 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Fluorescent Dyes

Other CAS

6358-69-6

Wikipedia

D&c green no. 8

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

Synthetic dye and pigment manufacturing
1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, sodium salt (1:3): ACTIVE

Dates

Modify: 2023-08-15
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